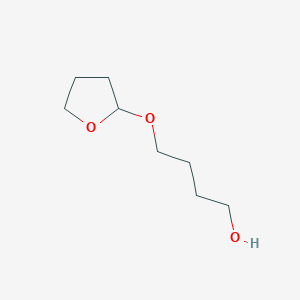

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Cat. No. B144187

Key on ui cas rn:

64001-06-5

M. Wt: 160.21 g/mol

InChI Key: NMPJHMFXHISVBR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06844452B2

Procedure details

This second intermediate reaction product stream is then passed on through lines 20, 21, and 22 to third hydrogenation reactor 10. Additional hydrogen at an appropriate temperature can, if desired, be added from line 23 to the second intermediate reaction product mixture in line 21 in order to adjust the temperature of the resulting stream prior to entry to third hydrogenation reactor 10. This third hydrogenation reactor 10 contains a charge 24 of the manganese promoted copper hydrogenation catalyst DRD92/89A which is also available from Kvaerner Process Technology Limited. This catalyst is highly active for the conversion of the remaining dimethyl succinate but exhibits the surprising result that the content of the cyclic acetal, i.e. 2-(4′-hydroxybutoxy)-tetrahydrofuran, in the final product stream in line 25 is much reduced compared with the content of this compound in the second intermediate reaction product stream in line 19.

[Compound]

Name

89A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[H][H].[C:3]([O:11][CH3:12])(=[O:10])[CH2:4][CH2:5][C:6](OC)=O>[Mn].[Cu]>[OH:10][CH2:3][CH2:4][CH2:5][CH2:12][O:11][CH:3]1[CH2:4][CH2:5][CH2:6][O:10]1

|

Inputs

Step Two

[Compound]

|

Name

|

89A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)OC)(=O)OC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Mn]

|

Step Five

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This second intermediate reaction product stream

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

be added from line 23 to the second intermediate reaction product mixture in line 21 in order

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCCCOC1OCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |